P1,P5-DI(Adenosine-5/') pentaphosphate*PE riodate oxi

Affinity Labeling Enzyme Inactivation Covalent Inhibition

Reversible nucleotide inhibitors cannot trap stable enzyme complexes for structural studies. P1,P5-Di(adenosine-5') pentaphosphate, periodate oxidized (oAp5A) provides covalent, irreversible active site labeling via periodate-generated aldehyde groups. • Irreversibly inactivates adenylate kinase via Schiff base formation at active site lysines • 8.75× higher potency than unmodified Ap5A at RyR2 channels (EC50 16 µM vs. 140 µM) • Enables co-crystallization, affinity chromatography, and kinetic trapping • ≥90% purity sodium salt; shipped on dry ice; for R&D use only

Molecular Formula C20H25N10NaO22P5
Molecular Weight 935.3 g/mol
CAS No. 107148-01-6
Cat. No. B027592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP1,P5-DI(Adenosine-5/') pentaphosphate*PE riodate oxi
CAS107148-01-6
Molecular FormulaC20H25N10NaO22P5
Molecular Weight935.3 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na]
InChIInChI=1S/C20H25N10O22P5.Na/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)47-11(1-31)5-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-6-12(2-32)48-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30;/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);
InChIKeyGLJPHNVVXPHWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P1,P5-Di(Adenosine-5') Pentaphosphate Periodate Oxidized


P1,P5-Di(adenosine-5') pentaphosphate, periodate oxidized (CAS 107148-01-6), also referred to as oxidized Ap5A or oAp5A, is a chemically modified diadenosine polyphosphate. This compound is generated through the periodate oxidation of the native dinucleotide P1,P5-di(adenosine-5') pentaphosphate (Ap5A), which selectively cleaves the 2' and 3' carbon-carbon bonds of the terminal ribose rings, yielding a bis-dialdehyde derivative [1]. This chemical modification fundamentally alters the compound's reactivity, conferring the capacity for covalent, irreversible binding to target enzymes, a property absent in the non-oxidized parent molecule [1][2]. While the native Ap5A core is a well-characterized competitive inhibitor of adenylate kinase (ADK) and other nucleotide-binding enzymes, the oxidized form is primarily employed as an active site-directed affinity label for the irreversible inactivation and structural characterization of nucleotide-dependent proteins [1][3].

Why Oxidized Ap5A Is Irreplaceable


Generic substitution of P1,P5-Di(adenosine-5') pentaphosphate, periodate oxidized with unmodified Ap5A or other diadenosine polyphosphates (e.g., Ap4A, Ap6A) is not scientifically valid for applications requiring irreversible enzyme inactivation or covalent labeling. Periodate oxidation of the terminal ribose moieties creates reactive aldehyde functional groups that are entirely absent in the parent dinucleotide [1]. These aldehydes are the critical determinants for the compound's capacity to form a covalent Schiff base with primary amine groups (e.g., lysine residues) within the active site of target enzymes [1][2]. This fundamental mechanistic difference is evidenced by the observation that reduction of the oxidized Ap5A's aldehydes to alcohols, or their prior linkage to free amino acids, completely abolishes inhibitory activity, confirming the functional group's essential role [1][3]. Consequently, while unmodified Ap5A acts as a reversible, competitive inhibitor, the periodate-oxidized form is an active site-directed affinity label that enables irreversible, covalent enzyme modification, a distinct functional utility that cannot be achieved with any non-oxidized analog [1][2].

Performance Evidence vs. Ap5A and Analogs


Covalent vs. Reversible Enzyme Inhibition

The periodate-oxidized form of Ap5A is distinguished from its parent compound, unmodified Ap5A, by its capacity for covalent, irreversible enzyme inhibition. Studies with Terminal Deoxynucleotidyl Transferase (TdT) demonstrate that while the oxidized derivative exhibits identical reversible inhibitory properties to the parent, it uniquely forms an irreversible complex with the enzyme upon borohydride reduction of the Schiff base [1]. This covalent attachment is dependent on the presence of the aldehyde groups generated by periodate oxidation; reduction of these aldehydes to alcohols completely abolishes the inhibitory activity [1][2].

Affinity Labeling Enzyme Inactivation Covalent Inhibition Active Site Mapping

Cardiac RyR2 Activation: oAp5A vs. Ap5A

In a functional assay on sheep cardiac ryanodine receptors (RyR2), the oxidized analogue (oAp5A) demonstrated significantly higher potency as a channel activator compared to the non-oxidized Ap5A. oAp5A fully opened the RyR2 channel with an EC50 of 16 µmol·L⁻¹, whereas unmodified Ap5A required an EC50 of 140 µmol·L⁻¹ [1][2]. Furthermore, oAp5A did not activate RyR2 via the high-affinity binding site utilized by Ap5A at picomolar to low micromolar concentrations, indicating a distinct mechanism of action that may confer different pharmacological properties [1].

Cardiac Physiology Ryanodine Receptor Calcium Signaling Channel Gating

Superior Binding Affinity for Adenylate Kinase vs. Ap4A

The parent compound, Ap5A, for which the periodate-oxidized form serves as an affinity-labeling analog, exhibits significantly higher binding affinity for adenylate kinase than its closest in-class comparator, Ap4A. Mass spectrometry studies of noncovalent complexes with chicken muscle adenylate kinase determined association constants (Ka) of 4.0 x 10⁷ M⁻¹ for Ap5A, compared to 9.0 x 10⁴ M⁻¹ for Ap4A [1]. This represents an approximate 444-fold difference in binding strength.

Adenylate Kinase Binding Affinity Inhibitor Selectivity Mass Spectrometry

Adenylate Kinase Inhibition Potency Ranking

A systematic study comparing the inhibitory potency of several dinucleoside polyphosphates on pig muscle adenylate kinase established a clear rank order. P1,P5-di(adenosine-5') pentaphosphate (Ap5A) was found to be the most potent inhibitor in the series, outperforming other closely related compounds [1]. The observed order of potency was: Ap5A > 1:N6-etheno-Ap5A > Ap6A > Gp5A > Ap4A > Up5A [1].

Adenylate Kinase Enzyme Inhibition Structure-Activity Relationship Drug Discovery

Key Research and Industrial Applications


Irreversible Active Site Labeling and Affinity Chromatography

The unique capacity of periodate-oxidized Ap5A to form a covalent bond with target enzymes makes it an ideal active site-directed affinity label. This property is exploited to irreversibly inactivate enzymes for mechanistic studies or to create stable enzyme-inhibitor complexes for structural biology applications, such as X-ray crystallography. The ability to form a covalent adduct upon reduction also enables the use of this compound for affinity chromatography, allowing for the purification or identification of nucleotide-binding proteins [1][2].

Cardiac RyR2 Gating and Calcium Signaling

Due to its ~8.75-fold higher potency (EC50 = 16 µM vs. 140 µM) and distinct binding site interaction compared to unmodified Ap5A, this compound is a superior tool for dissecting the complex gating mechanisms of RyR2 calcium release channels. It enables researchers to probe the functional consequences of binding to a specific, lower-affinity site, which is distinct from the high-affinity site targeted by other adenine nucleotides. This specificity is critical for understanding RyR2 regulation in normal physiology and during cellular stress [1].

Adenylate Kinase Inhibition and Structural Studies

Leveraging the parent compound's extremely high affinity for adenylate kinase (Ka = 4.0 x 10⁷ M⁻¹), the oxidized derivative serves as a powerful tool for studying this crucial energy metabolism enzyme. Its ability to act as an irreversible inhibitor allows for 'freezing' the enzyme in a specific conformational state, which is invaluable for detailed kinetic analyses or for obtaining high-resolution structural information via co-crystallization [2][3].

Terminal Deoxynucleotidyl Transferase (TdT) Studies

This compound is specifically valuable for research on TdT, a specialized DNA polymerase. The evidence shows that the oxidized form retains the parent compound's ability to interact with both the substrate and primer binding domains of TdT, but with the added benefit of forming a stable, covalent enzyme-inhibitor complex upon reduction. This makes it an essential reagent for mapping the active site architecture of TdT and for developing novel inhibitors of this enzyme, which is a key player in immune diversity and a target in certain leukemias [1][2].

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